4,4'-[(4-Fluorophenyl)methylene]dimorpholine
Overview
Description
The compound 4,4'-[(4-Fluorophenyl)methylene]dimorpholine is a derivative of morpholine, which is a heterocyclic amine consisting of a six-membered ring containing both nitrogen and oxygen atoms. This particular derivative includes a 4-fluorophenyl group, suggesting the presence of a fluorine atom attached to a benzene ring, which is further connected to the morpholine structure through a methylene bridge. Although the exact compound is not described in the provided papers, similar compounds with morpholine and fluorophenyl components have been synthesized and studied for their biological activities and complexation behavior .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, which is performed under reflux conditions . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions that would allow the incorporation of the 4-fluorophenyl group and the formation of the methylene bridge.
Molecular Structure Analysis
The molecular structure of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was confirmed by single crystal X-ray diffraction studies, which revealed that it belongs to the monoclinic system with specific lattice parameters . This information provides insight into the possible crystal structure of this compound, which may also crystallize in a similar system due to the presence of morpholine and fluorophenyl components.
Chemical Reactions Analysis
The related compound has been shown to exhibit various biological activities, which implies that it can undergo chemical reactions with biological targets . The presence of the fluorophenyl group could influence the reactivity of the compound, potentially enhancing its ability to interact with enzymes or receptors. The compound's reactivity could also be studied in the context of complexation, as seen with other morpholine derivatives that form fluorescent alkaline earth complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, the compound's solubility, fluorescence, and stability could be affected by the fluorophenyl group and the overall molecular structure. The related compound's biological activity suggests that it has favorable interactions with biological molecules, which could be a result of its physical and chemical properties . Additionally, the complexation behavior of similar morpholine derivatives indicates that the compound might form stable complexes with metal ions, which could be explored for potential applications .
Scientific Research Applications
Synthesis and Biocidal Applications
Research by Hernández-Altamirano et al. (2010) in the field of green chemistry explored the microwave-assisted synthesis of 4,4'-dimorpholyl-methanes, including compounds similar to 4,4'-[(4-Fluorophenyl)methylene]dimorpholine. They demonstrated that these compounds exhibit varied degrees of biocidal activities against strains like B. subtilis, E. coli, and Ps. fluorescence, highlighting their potential as ecological chemical products, particularly in the petroleum industry (Hernández-Altamirano et al., 2010).
Chemical Properties and Applications in Material Science
A study by Chai and Liu (2011) focused on a compound structurally related to this compound, analyzing its crystal structure. This research contributes to the understanding of the chemical properties and potential applications of similar compounds in material science, such as in the creation of new materials or as intermediates in chemical synthesis (Chai & Liu, 2011).
Analytical and Computational Studies
Panicker et al. (2009) conducted Fourier Transform Infrared (FT-IR) and Raman spectroscopy analyses of compounds including this compound derivatives. These analytical techniques offer insights into the molecular structure and dynamics of these compounds, aiding in the development of new materials and drugs (Panicker et al., 2009).
Pharmaceutical Research
Research in the pharmaceutical field has explored derivatives of this compound. Studies like those by Iida et al. (2019) have investigated the synthesis of N-aryl axially chiral compounds, revealing their potential in the development of new pharmaceutical agents (Iida et al., 2019).
Environmental Applications
A study by Nekouei et al. (2016) highlighted the use of 4,4'-[(4-Fluorophenyl)methylene] derivatives in environmental applications, particularly in the extraction and detection of trace metals like lead and cadmium in water samples. This demonstrates the compound's relevance in environmental monitoring and remediation efforts (Nekouei et al., 2016).
properties
IUPAC Name |
4-[(4-fluorophenyl)-morpholin-4-ylmethyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c16-14-3-1-13(2-4-14)15(17-5-9-19-10-6-17)18-7-11-20-12-8-18/h1-4,15H,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRMZPGIFMALGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)F)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354985 | |
Record name | 4,4'-[(4-FLUOROPHENYL)METHYLENE]DIMORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6425-29-2 | |
Record name | 4,4'-[(4-FLUOROPHENYL)METHYLENE]DIMORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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